molecular formula C29H48O4S B14482887 2-Propenoic acid, 2-methyl-, telomer with tert-dodecanethiol, ethenylbenzene and ethyl 2-propenoate CAS No. 65997-26-4

2-Propenoic acid, 2-methyl-, telomer with tert-dodecanethiol, ethenylbenzene and ethyl 2-propenoate

Cat. No.: B14482887
CAS No.: 65997-26-4
M. Wt: 492.8 g/mol
InChI Key: WAUNUYSAPDNQNY-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, telomer with tert-dodecanethiol, ethenylbenzene and ethyl 2-propenoate is a complex chemical compound used in various industrial and scientific applications. This compound is a telomer, which means it is formed by the polymerization of smaller monomer units. The presence of tert-dodecanethiol, ethenylbenzene, and ethyl 2-propenoate in the telomer structure imparts unique properties to the compound, making it valuable in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, telomer with tert-dodecanethiol, ethenylbenzene and ethyl 2-propenoate involves the polymerization of 2-Propenoic acid, 2-methyl- (commonly known as methacrylic acid), with tert-dodecanethiol, ethenylbenzene (styrene), and ethyl 2-propenoate. The polymerization process is typically initiated by free radicals, which can be generated using initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and properties of the telomer.

Industrial Production Methods

In industrial settings, the production of this telomer is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The monomers and initiators are fed into the reactor, and the polymerization reaction is monitored to achieve the desired conversion rate. The resulting telomer is then purified and processed to remove any unreacted monomers and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, telomer with tert-dodecanethiol, ethenylbenzene and ethyl 2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, telomer with tert-dodecanethiol, ethenylbenzene and ethyl 2-propenoate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various polymers and copolymers.

    Biology: Employed in the development of biomaterials and drug delivery systems.

    Medicine: Investigated for its potential use in medical devices and therapeutic formulations.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, telomer with tert-dodecanethiol, ethenylbenzene and ethyl 2-propenoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups can interact with biological molecules, leading to various effects. For example, the presence of methacrylic acid units allows for the formation of cross-linked networks, which can enhance the mechanical properties of materials. Additionally, the compound’s ability to undergo polymerization and copolymerization reactions enables the creation of tailored materials with specific characteristics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Propenoic acid, 2-methyl-, telomer with tert-dodecanethiol, ethenylbenzene and ethyl 2-propenoate lies in its specific combination of monomers, which imparts distinct properties such as enhanced mechanical strength, chemical resistance, and versatility in various applications. The presence of tert-dodecanethiol as a chain transfer agent helps control the molecular weight and distribution of the telomer, while ethenylbenzene and ethyl 2-propenoate contribute to the compound’s overall stability and performance.

Properties

CAS No.

65997-26-4

Molecular Formula

C29H48O4S

Molecular Weight

492.8 g/mol

IUPAC Name

ethyl prop-2-enoate;2-methylprop-2-enoic acid;2-methylundecane-2-thiol;styrene

InChI

InChI=1S/C12H26S.C8H8.C5H8O2.C4H6O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2-8-6-4-3-5-7-8;1-3-5(6)7-4-2;1-3(2)4(5)6/h13H,4-11H2,1-3H3;2-7H,1H2;3H,1,4H2,2H3;1H2,2H3,(H,5,6)

InChI Key

WAUNUYSAPDNQNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(C)S.CCOC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1

Origin of Product

United States

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